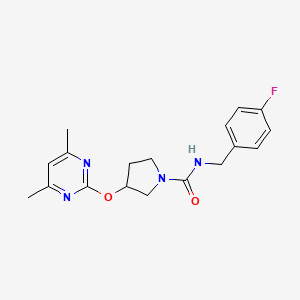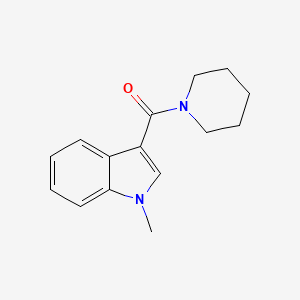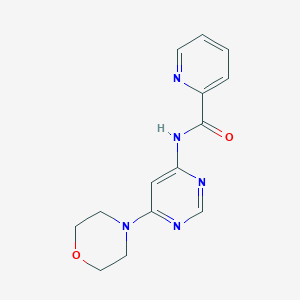
N-(6-morpholinopyrimidin-4-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-morpholinopyrimidin-4-yl)picolinamide” is a compound that has been studied for its potential anti-inflammatory properties . It is one of the morpholinopyrimidine derivatives that have been synthesized and evaluated for their biological activity .
Synthesis Analysis
The synthesis of “this compound” involves the creation of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives . These derivatives have been found to have anti-inflammatory activity in macrophage cells that have been stimulated by LPS .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a morpholinopyrimidine core. The compound has a strong affinity for the iNOS and COX-2 active sites and forms hydrophobic interactions with them .Mechanism of Action
Target of Action
The primary targets of N-(6-morpholinopyrimidin-4-yl)picolinamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a significant role in the inflammatory response. iNOS produces nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins (PGs), which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of NO at non-cytotoxic concentrations . It also reduces the mRNA expression of iNOS and COX-2, thereby decreasing the amount of iNOS and COX-2 protein expression .
Biochemical Pathways
The compound affects the biochemical pathways involved in inflammation. By inhibiting iNOS and COX-2, it reduces the production of NO and PGs, respectively . These are key mediators of inflammation, and their reduction leads to a decrease in the inflammatory response .
Result of Action
The inhibition of iNOS and COX-2 by this compound results in a decrease in the production of NO and PGs . This leads to a reduction in the inflammatory response, making the compound potentially useful as a therapeutic strategy for inflammation-associated disorders .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s known that factors such as pH, temperature, and the presence of other molecules can influence the activity of many compounds
Future Directions
Biochemical Analysis
Biochemical Properties
N-(6-morpholinopyrimidin-4-yl)picolinamide interacts with various enzymes and proteins in biochemical reactions . Specifically, it has been found to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also dramatically reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces the mRNA expression of iNOS and COX-2, thereby inhibiting the inflammatory response .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has a strong affinity for the active sites of iNOS and COX-2, forming hydrophobic interactions with them . This binding interaction leads to the inhibition of these enzymes, resulting in reduced inflammation .
Temporal Effects in Laboratory Settings
Its ability to inhibit NO production and reduce iNOS and COX-2 expression suggests potential long-term effects on cellular function .
Properties
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(11-3-1-2-4-15-11)18-12-9-13(17-10-16-12)19-5-7-21-8-6-19/h1-4,9-10H,5-8H2,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPORIIHTINURJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-N-(pyridin-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2834963.png)
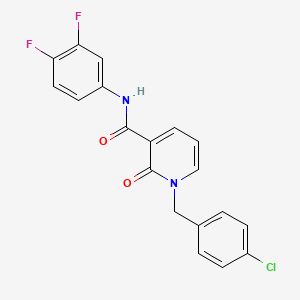

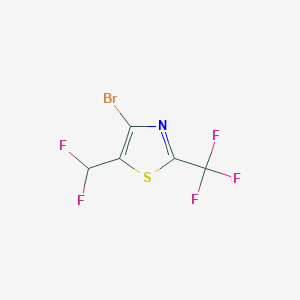
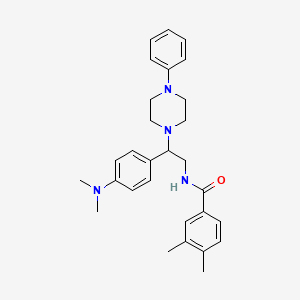
![[4-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-3-yl]-phenylmethanone](/img/structure/B2834970.png)
![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)
